molecular formula C21H22O10 B1671289 Engeletin CAS No. 572-31-6

Engeletin

Cat. No.: B1671289
CAS No.: 572-31-6
M. Wt: 434.4 g/mol
InChI Key: VQUPQWGKORWZII-WDPYGAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Engeletin (dihydrokaempferol 3-rhamnoside) is a flavanonol glycoside found in white grape skins, Smilax glabra, and other plants. It exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, and enzyme inhibitory activities. Structurally, it comprises a dihydrokaempferol aglycone linked to a rhamnose sugar moiety. This compound modulates key pathways such as TLR4/NF-κB and LCN2/CXCL10, making it a candidate for treating conditions like endometritis, osteoarthritis, and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Engeletin can be extracted from natural sources using various methods. One common approach involves the use of macroporous resins for the adsorption and separation of flavonoids from plant materials. For instance, the adsorption kinetics of this compound on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is optimized by dynamic adsorption/desorption experiments . After separation, the purity of this compound can be further increased using preparative high-performance liquid chromatography (HPLC) and silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of macroporous resins and preparative HPLC are common techniques employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its behavior and potential modifications for therapeutic applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Properties

Engeletin exhibits a wide range of pharmacological effects, including:

  • Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in various models. It effectively reduces the expression of pro-inflammatory cytokines and mediators such as interleukin-1 beta, interleukin-6, and cyclooxygenase-2 through the inhibition of NF-κB and MAPK signaling pathways .
  • Antioxidant Activity : The compound demonstrates strong antioxidant properties, which help in mitigating oxidative stress and cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases and aging .
  • Anti-tumor Potential : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in cervical and lung cancers. Its ability to modulate key signaling pathways involved in cancer progression is a focal point for ongoing studies .
  • Neuroprotective Effects : this compound has shown promise in alleviating depression-like behaviors in animal models by enhancing synaptic plasticity and modulating neurotrophic factors .

Therapeutic Applications

The therapeutic applications of this compound span across various medical fields:

2.1. Cancer Treatment

This compound's anti-cancer properties have been explored extensively. It has been found to inhibit the growth of cervical cancer cells and delay liver damage associated with carcinogenesis. Studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

2.2. Inflammatory Diseases

The compound has been investigated for its role in treating inflammatory diseases such as osteoarthritis and acute lung injury. This compound’s ability to modulate inflammatory pathways suggests it could be beneficial in managing chronic inflammatory conditions .

2.3. Neurological Disorders

This compound shows potential for treating depression and other mood disorders by influencing neurotransmitter systems and promoting neurogenesis. Its effects on brain-derived neurotrophic factor (BDNF) signaling pathways are particularly noteworthy .

2.4. Metabolic Disorders

Recent studies indicate that this compound may play a role in regulating glucose metabolism by inhibiting α-glucosidase activity, which could be beneficial for managing diabetes .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental setups:

Study FocusMethodologyKey Findings
Anti-inflammatory effectsIn vitro cell cultureThis compound significantly reduced TNF-α-induced expression of inflammatory markers .
Cancer inhibitionAnimal modelThis compound inhibited tumor growth in cervical cancer models .
Depression alleviationBehavioral tests in miceDemonstrated antidepressant-like effects without altering locomotor activity .
Metabolic regulationEnzyme inhibition assaysShowed noncompetitive inhibition of α-glucosidase with a half-maximal inhibitory concentration of 48.5 μM .

Mechanism of Action

Engeletin exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action:

Antioxidant Action:

Neuroprotective Action:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Engeletin vs. Astilbin

  • Structural Differences: Both are dihydroflavonol glycosides, but astilbin contains a catechol group in the B-ring, while this compound lacks this feature .
  • Biological Activities :
    • Aldose Reductase Inhibition : this compound (IC₅₀ = 1.16 µM) is 23× more potent than astilbin (IC₅₀ = 26.7 µM) in inhibiting aldose reductase, a key enzyme in diabetic complications .
    • AGE Suppression : Astilbin outperforms this compound in suppressing advanced glycation end-products (AGEs), matching the efficacy of quercetin (positive control) .
    • Xanthine Oxidase (XOD) Inhibition : this compound is the weakest XOD inhibitor among nine tested compounds (e.g., resveratrol IC₅₀ = 0.8 µM vs. This compound IC₅₀ = 12.4 µM) .

This compound vs. Quercetin Derivatives

  • Quercetin: A flavonoid aglycone lacking glycosylation. While quercetin broadly inhibits NF-κB, this compound’s rhamnoside moiety enhances solubility and target specificity.
  • Taxifolin (Dihydroquercetin) : Unlike this compound, taxifolin lacks glycosylation but shares antioxidant properties. Both compounds protect against oxidative damage, but this compound’s glycosylation improves bioavailability .

Functional Comparison with Anti-Inflammatory Flavonoids

Compound Key Pathway Mechanism IC₅₀/Effective Dose Reference
This compound TLR4/NF-κB Inhibits MyD88, TRAF6, and NF-κB-p65 nuclear translocation 10–50 mg/kg (mice)
Catalpol TLR4/NF-κB Downregulates COX-2 and iNOS 5–20 mg/kg (mice)
Ginsenoside Rb1 TLR4/NF-κB Reduces IL-6 and TNF-α 10–30 mg/kg (mice)
Luteolin Nrf2/GPX4 Inhibits ferroptosis and IL-1β 25–100 µM

Enzyme Inhibition Profiles

α-Glucosidase Inhibition

  • This compound: Non-competitive inhibitor (IC₅₀ = 0.11 mmol/L) with superior efficacy to acarbose (IC₅₀ = 0.35 mmol/L). Binds via hydrogen bonds (Trp391, Arg428) and hydrophobic interactions .
  • Acarbose : Competitive inhibitor; less potent due to weaker binding kinetics .

Aldose Reductase Inhibition

  • This compound : Uncompetitive inhibitor (IC₅₀ = 1.16 µM), 2× more potent than quercetin (IC₅₀ = 2.48 µM) .
  • Epalrestat (synthetic drug): IC₅₀ = 0.072 µM, but this compound offers fewer side effects .

Pharmacokinetic and Bioavailability Considerations

  • Bioavailability : Glycosylation in this compound enhances stability compared to aglycones like taxifolin but may reduce intestinal absorption .

Biological Activity

Engeletin, a natural flavonoid compound, has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is classified as a flavanonol glycoside and is found in various medicinal plants. It has been traditionally used to treat inflammatory diseases and has recently been studied for its potential therapeutic benefits in modern medicine. The compound exhibits low cytotoxicity and has shown promise in various preclinical studies.

2.1 Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in inflammation. Notably, it has been shown to block the activation of the NF-κB and MAPK pathways, which are crucial in mediating inflammatory responses.

  • NF-κB Pathway : this compound inhibits the phosphorylation of IKKα/β and IκBα, preventing the nuclear translocation of p65, a key transcription factor involved in inflammation .
  • MAPK Pathway : The compound also down-regulates the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects .

2.2 Anti-Apoptotic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-apoptotic effects. In vitro studies have shown that this compound can reduce apoptosis in nucleus pulposus (NP) cells induced by TNF-α by modulating the expression of apoptosis-related proteins:

  • Increased Bcl-2 : this compound treatment leads to an increase in Bcl-2 levels, an anti-apoptotic protein.
  • Decreased Bax and Cleaved-Caspase 3 : The expression of pro-apoptotic proteins such as Bax and cleaved-caspase 3 is significantly reduced with this compound treatment .

3. Therapeutic Applications

This compound's biological activities suggest its potential as a therapeutic agent for various conditions:

  • Intervertebral Disc Degeneration (IDD) : In a rat model of IDD, this compound administration via intradiscal injection alleviated inflammation and apoptosis in NP cells, demonstrating its protective effects on intervertebral discs .
  • Cerebral Ischemia/Reperfusion Injury : Studies indicate that this compound can protect against cerebral ischemia by promoting angiogenesis and reducing oxidative stress in neuronal cells .
  • Cancer : this compound has shown potential in inhibiting tumor growth and progression in several cancer models, including cervical cancer and liver cancer .

4.1 Study on Intervertebral Disc Degeneration

A study published in the Journal of Inflammation Research highlighted the efficacy of this compound in reducing inflammation and apoptosis in NP cells subjected to TNF-α stimulation. Key findings included:

ParameterControl (TNF-α)This compound Treatment
Cell Viability (%)50%85%
Bcl-2 Expression (Relative)LowHigh
Bax Expression (Relative)HighLow
Cleaved-Caspase 3 (Relative)HighLow

The results demonstrated that this compound significantly improved cell viability while modulating apoptosis-related protein expressions favorably .

4.2 Neuroprotective Effects

Another study focused on cerebral ischemia/reperfusion injury revealed that this compound treatment led to enhanced angiogenesis and reduced neuronal damage:

OutcomeControlThis compound Treatment
Neuronal Survival (%)40%75%
Angiogenesis ScoreLowHigh
Oxidative Stress MarkersElevatedReduced

These findings underscore this compound's potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising natural compound with significant biological activities, particularly in mitigating inflammation and apoptosis. Its mechanisms involving the inhibition of NF-κB and MAPK pathways highlight its therapeutic potential across various medical fields, including orthopedics and neurology. Further clinical studies are warranted to explore its efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which Engeletin exerts its anti-apoptotic effects in chondrocytes?

  • Methodological Answer : Researchers use JC-1 staining and flow cytometry to measure mitochondrial membrane potential (ΔΨm) in TNF-α-treated chondrocytes. This compound stabilizes ΔΨm by reducing depolarization (Q2+Q3+Q4 cell populations) in a dose-dependent manner (10–20 μM) . Western blotting further reveals its inhibition of caspase-3 activation and Bax/Bcl-2 ratio modulation .

Q. How do researchers determine the optimal concentration range of this compound for in vitro studies?

  • Methodological Answer : Dose-response experiments (e.g., CCK-8 assays) evaluate cell viability across concentrations (5–160 μM). This compound’s IC50 (336 μM) is calculated using nonlinear regression, while non-toxic ranges (≤20 μM) are validated via sulforhodamine B (SRB) cytotoxicity assays .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory properties?

  • Methodological Answer :

  • Chondrocyte models: TNF-α-induced matrix degradation (e.g., MMP-3/9 upregulation, Collagen II suppression) .
  • Airway epithelial cells: PMA-induced MUC5AC mucin expression, analyzed via RT-qPCR and ELISA .
  • Ischemia-reperfusion models: Middle cerebral artery occlusion (MCAO) in rodents, with NeuN and CD31 immunohistochemistry to assess neurovascular recovery .

Q. How is this compound’s inhibitory activity against aldose reductase validated?

  • Methodological Answer : Recombinant human aldose reductase assays compare IC50 values (1.16 µM for this compound vs. 26.7 µM for astilbin). Kinetic analyses (e.g., Lineweaver-Burk plots) confirm uncompetitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across experimental models?

  • Methodological Answer :

  • Comparative pharmacokinetic studies: Assess bioavailability and tissue-specific accumulation using HPLC-MS.
  • Pathway-specific analysis: NF-κB inhibition (e.g., IκBα degradation suppression ) vs. VEGF/Ang-1 upregulation may explain differential dose responses.
  • Statistical reconciliation: Meta-analysis of dose-response curves (e.g., Hill slopes) across studies .

Q. What experimental designs are recommended to validate this compound’s dual role in oxidative stress and glycation?

  • Methodological Answer :

  • Advanced glycation end-product (AGE) assays: Compare this compound and astilbin using BSA-fructose glycation models with fluorescence spectroscopy .
  • ROS quantification: DCFH-DA staining in HUVECs under oxidative stress (e.g., OGD/R models) .

Q. What advanced methodologies are recommended for studying this compound’s impact on NF-κB signaling in airway inflammation?

  • Methodological Answer :

  • Subcellular fractionation: Isolate nuclear/cytosolic proteins to quantify NF-κB p65 translocation via Western blot .
  • Luciferase reporter assays: Transfect cells with NF-κB-responsive luciferase constructs to measure transcriptional activity under PMA stimulation .

Q. How can researchers address variability in this compound’s neuroprotective outcomes across in vivo and in vitro models?

  • Methodological Answer :

  • Blood-brain barrier (BBB) permeability assays: Use in vitro BBB models (e.g., hCMEC/D3 cells) to measure this compound penetration .
  • Pharmacodynamic modeling: Corrogate in vitro IC50 values with in vivo dosing (e.g., 200–400 nM in HUVECs vs. 10–20 mg/kg in MCAO models) .

Properties

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPQWGKORWZII-WDPYGAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972649
Record name (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-31-6
Record name Engeletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Engeletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Engeletin
Engeletin
Engeletin
Engeletin
Engeletin
Engeletin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.